

Molecular weight and formula of 2-Chloro-4-phenylthiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-phenylthiazole

Cat. No.: B162996

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-4-phenylthiazole** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-4-phenylthiazole**, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The document details its chemical properties, experimental protocols for its synthesis, and its role in relevant biological pathways, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

2-Chloro-4-phenylthiazole is a key intermediate used in the synthesis of various biologically active molecules.^[1] Its structural features allow for the introduction of diverse functional groups, making it a valuable building block in the development of novel therapeutic agents and crop protection agents.^{[1][2]}

Quantitative Data Summary

The fundamental physicochemical properties of **2-Chloro-4-phenylthiazole** are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₉ H ₆ CINS	[1] [3] [4] [5] [6]
Molecular Weight	195.67 g/mol	[1] [3] [4] [5]
CAS Number	1826-23-9	[3] [4]
Appearance	Off-white flakes / solid	[1] [3] [4]
Melting Point	50 - 58 °C	[1] [3] [4]
Purity	≥97% - 99% (HPLC)	[1] [3]
Flash Point	> 110 °C (> 230 °F) - closed cup	[3]
InChI Key	PNWMACLGSQOQCI-UHFFFAOYSA-N	[3] [4]
SMILES	Clc1nc(cs1)-c2ccccc2	[3] [4]
PubChem ID	2761359	[1]
MDL Number	MFCD00956371	[1] [3] [4]
Storage Conditions	Store at 0 - 8 °C, in a dry, dark, and ventilated place.	[1] [6]
Predicted XlogP	3.6	[7]

Experimental Protocols

The synthesis of thiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. The following protocols provide detailed methodologies for synthesizing phenylthiazole derivatives, which can be adapted for **2-Chloro-4-phenylthiazole**.

Protocol 1: Classical Hantzsch Thiazole Synthesis (Adapted)

This protocol is a standard procedure for synthesizing a 4-phenylthiazole core structure from an α-haloketone and a thioamide source.

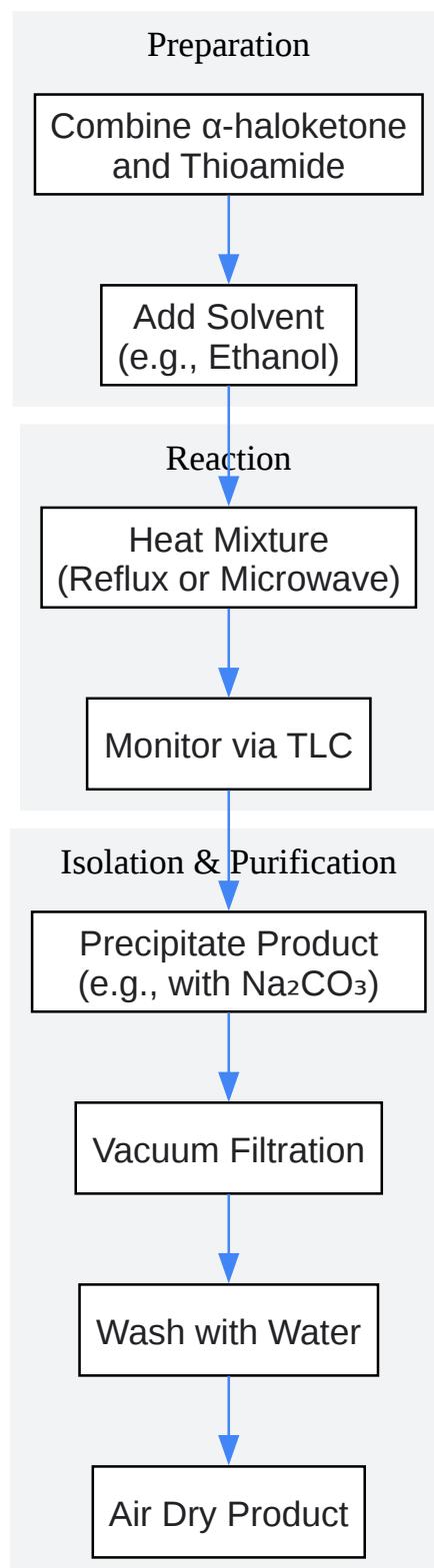
Materials:

- ω -Chloroacetophenone (or 2-Chloro-1-phenylethanone)
- A suitable thioamide (e.g., thiourea for an amino-substituted intermediate, which can be later modified)
- Ethanol or Methanol
- 5% Sodium Carbonate (Na_2CO_3) solution
- Deionized Water
- 20 mL round-bottom flask
- Magnetic stir bar and stir plate with heating
- Buchner funnel and side-arm flask
- Filter paper

Procedure:

- In a 20 mL round-bottom flask, combine ω -chloroacetophenone (1 mmol) and the chosen thioamide (1.1-1.5 mmol).
- Add 5 mL of ethanol and a magnetic stir bar.
- Heat the mixture to a gentle reflux (approximately 78°C) with stirring for 30-60 minutes.[8]
- Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate (8:3) mobile phase.[8]
- Once the reaction is complete, allow the solution to cool to room temperature.
- Pour the reaction contents into a beaker containing 20 mL of 5% Na_2CO_3 solution to neutralize the acid formed and precipitate the product.[9]
- Collect the solid product by vacuum filtration using a Buchner funnel.

- Wash the collected solid with cold deionized water to remove any residual salts.[9]
- Allow the product to air dry completely on a watch glass. Further purification can be achieved by recrystallization from a suitable solvent like methanol.[10]


Protocol 2: Microwave-Assisted Synthesis

This method offers a more rapid and efficient alternative to classical heating.

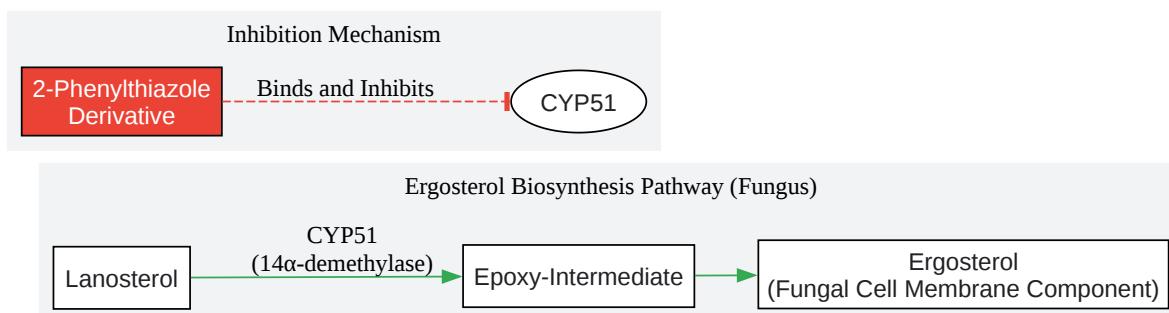
General Procedure:

- Combine the α -haloketone (1 mmol) and the thioamide (1.1-1.5 mmol) in a microwave reaction vessel.
- Add a suitable solvent (e.g., ethanol).
- Seal the vessel and place it in a microwave reactor.
- Heat the reaction mixture to a target temperature of 90-120°C for 10-30 minutes.[9]
- After the reaction is complete, cool the vessel to room temperature before proceeding with product isolation as described in the classical synthesis protocol.

The general laboratory workflow for a Hantzsch synthesis is depicted in the following diagram.

[Click to download full resolution via product page](#)

General laboratory workflow for Hantzsch thiazole synthesis.


Role in Drug Development and Signaling Pathways

Thiazole derivatives are integral to the development of new therapeutic agents due to their wide range of biological activities, including antifungal, antitumor, and anti-inflammatory effects. [11]

Inhibition of Fungal CYP51

A significant application for phenylthiazole-containing compounds is in the development of antifungal drugs that target the enzyme lanosterol 14 α -demethylase (CYP51). [11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The approved antifungal drug isavuconazole contains a phenylthiazole structure, highlighting the therapeutic precedent for this class of compounds. [11]

The mechanism of action for phenylthiazole-based CYP51 inhibitors is illustrated below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-4-phenylthiazole 97 1826-23-9 [sigmaaldrich.com]
- 4. 2-Chloro-4-phenylthiazole 97 1826-23-9 [sigmaaldrich.com]
- 5. 2-Chloro-4-phenylthiazole | 1826-23-9 [chemicalbook.com]
- 6. 2-Chloro-4-phenylthiazole, CasNo.1826-23-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 7. PubChemLite - 2-chloro-4-phenylthiazole (C9H6CINS) [pubchemlite.lcsb.uni.lu]
- 8. nanobioletters.com [nanobioletters.com]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight and formula of 2-Chloro-4-phenylthiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162996#molecular-weight-and-formula-of-2-chloro-4-phenylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com